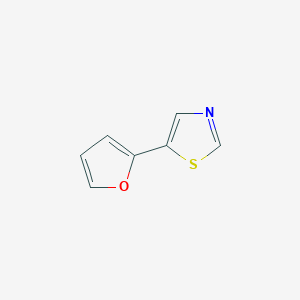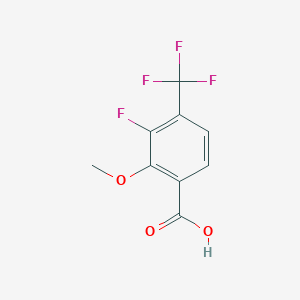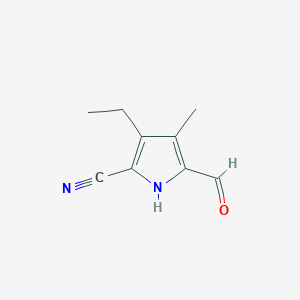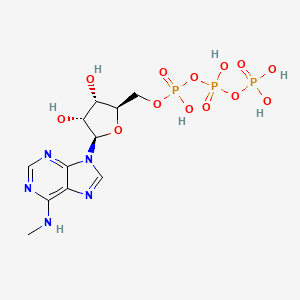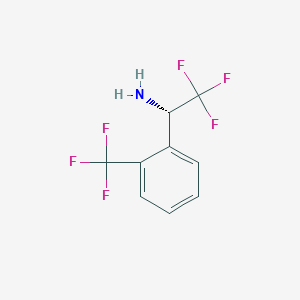
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and lipophilicity, making the compound highly relevant in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl bromide under photochemical or thermal conditions . Another common method involves the use of trifluoromethyl copper reagents in the presence of aryl iodides .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased efficacy in its biological activities . The pathways involved often include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Uniqueness
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine stands out due to its chiral nature and the presence of multiple trifluoromethyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other high-value compounds .
Properties
CAS No. |
1213122-10-1 |
|---|---|
Molecular Formula |
C9H7F6N |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
InChI Key |
SMXFZIKBUKWJGE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


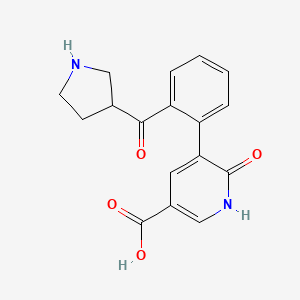

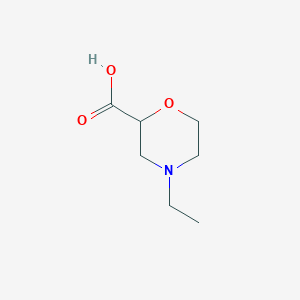


![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)

![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
